molecular formula C9H10O4 B162907 Ethyl 2,5-dihydroxybenzoate CAS No. 3943-91-7

Ethyl 2,5-dihydroxybenzoate

Cat. No. B162907
CAS RN: 3943-91-7
M. Wt: 182.17 g/mol
InChI Key: GCUPAENRSCPHBM-UHFFFAOYSA-N
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Patent
US06933403B2

Procedure details

In the solution of 220 g(2 mol) of hydroquinone in 500 ml of acetic acid, 108.5 g(1 mol) of ethyl chloroformate was drop-added for one hour while agitating the solution at 110° C. The mixture was maintained at 110° C. for two hours, and acetic acid was distilled under vacuum. 1 liter of methylene chloride was added to the reaction mixture, and the unreacted excess hydroquinone was filtered and collected (recoverd amount: 110 g, recycled without any purification process). A desired mono ethoxycarbonyl hydroquinone was obtained by evaporating the residue under vacuum. (Yield: 164.6 g(98%). mp: 81-82° C., 1H-NMR(200 MHz, CDCl3, ppm) 1.38 (t, 3H), 4.31 (q, 2H), 5.57 (br, 1H) 6.72 (d, 2H), 6.98 (d, 2H).
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
108.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].Cl[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C(O)(=O)C>[CH2:13]([O:12][C:10]([C:3]1[CH:4]=[C:5]([OH:6])[CH:7]=[CH:8][C:1]=1[OH:2])=[O:11])[CH3:14]

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
108.5 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
while agitating the solution at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at 110° C. for two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
acetic acid was distilled under vacuum
ADDITION
Type
ADDITION
Details
1 liter of methylene chloride was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the unreacted excess hydroquinone was filtered
CUSTOM
Type
CUSTOM
Details
collected (recoverd amount

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(O)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.